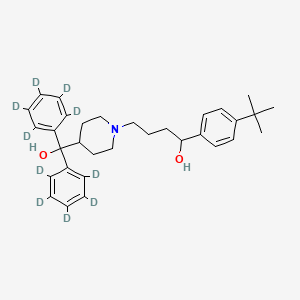

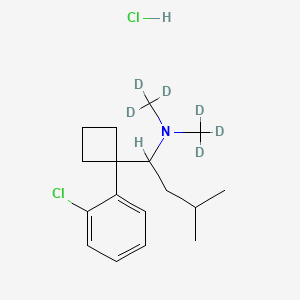

4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

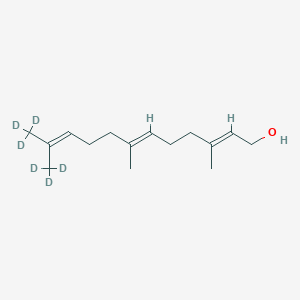

Le 4-Déschloro-2-chloro Sibutramine-d6 (chlorhydrate) est un analogue marqué au deutérium du 4-Déschloro-2-chloro Sibutramine. Ce composé est principalement utilisé dans la recherche scientifique, en particulier dans les domaines de la pharmacologie et de la biochimie. Le marquage au deutérium permet le suivi et l'analyse du composé dans divers systèmes biologiques, ce qui en fait un outil précieux pour l'étude des voies métaboliques et des interactions médicamenteuses.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-Déschloro-2-chloro Sibutramine-d6 (chlorhydrate) implique plusieurs étapes :

Matériau de départ : La synthèse commence par la préparation du matériau de départ marqué au deutérium.

Chloration : L'étape suivante implique la chloration sélective du composé pour introduire les atomes de chlore aux positions souhaitées.

Cyclisation : L'intermédiaire chloré subit une cyclisation pour former la structure cyclique du cyclobutyle.

Introduction d'une amine :

Méthodes de production industrielle

La production industrielle du 4-Déschloro-2-chloro Sibutramine-d6 (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Les techniques courantes comprennent :

Traitement par lots : Cette méthode implique la réalisation des réactions dans de grands réacteurs, permettant un meilleur contrôle des conditions de réaction.

Traitement en continu : Cette méthode implique le flux continu des réactifs à travers une série de réacteurs, offrant un processus de production plus efficace et plus évolutif.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-Déschloro-2-chloro Sibutramine-d6 (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés correspondants.

Substitution : Les atomes de chlore peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.

Substitution : Les nucléophiles tels que le méthylate de sodium et le tert-butylate de potassium sont utilisés pour les réactions de substitution.

Principaux produits

Oxydation : N-oxydes et autres dérivés oxydés.

Réduction : Dérivés aminés.

Substitution : Composés avec des groupes fonctionnels substitués aux positions du chlore.

4. Applications de recherche scientifique

Le 4-Déschloro-2-chloro Sibutramine-d6 (chlorhydrate) a plusieurs applications de recherche scientifique :

Pharmacocinétique : Utilisé pour étudier l'absorption, la distribution, le métabolisme et l'excrétion des médicaments.

Voies métaboliques : Aide à retracer les voies métaboliques et à comprendre le métabolisme des médicaments.

Interactions médicamenteuses : Utilisé pour étudier les interactions entre différents médicaments et leurs effets sur les voies métaboliques.

Recherche biochimique : Employé dans divers essais biochimiques pour étudier les activités enzymatiques et les interactions protéiques.

5. Mécanisme d'action

Le mécanisme d'action du 4-Déschloro-2-chloro Sibutramine-d6 (chlorhydrate) implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. Le composé agit principalement comme un inhibiteur de la recapture de la sérotonine et de la noradrénaline, augmentant les niveaux de ces neurotransmetteurs dans la fente synaptique. Cette action conduit à une neurotransmission accrue et a des implications pour son utilisation dans l'étude des troubles neurologiques et psychiatriques.

Applications De Recherche Scientifique

4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) has several scientific research applications:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.

Metabolic Pathways: Helps in tracing metabolic pathways and understanding drug metabolism.

Drug Interactions: Used to study interactions between different drugs and their effects on metabolic pathways.

Biochemical Research: Employed in various biochemical assays to study enzyme activities and protein interactions.

Mécanisme D'action

The mechanism of action of 4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) involves its interaction with specific molecular targets in the body. The compound primarily acts as a serotonin-norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This action leads to enhanced neurotransmission and has implications for its use in studying neurological and psychiatric disorders.

Comparaison Avec Des Composés Similaires

Composés similaires

Sibutramine : Le composé parent, utilisé comme coupe-faim.

4-Déschloro Sibutramine : Un dérivé dépourvu d'un atome de chlore.

2-Chloro Sibutramine : Un dérivé avec un atome de chlore à une position différente.

Unicité

Le 4-Déschloro-2-chloro Sibutramine-d6 (chlorhydrate) est unique en raison de son marquage au deutérium, qui permet un suivi et une analyse précis dans les systèmes biologiques. Cette caractéristique le rend particulièrement précieux pour les études pharmacocinétiques et métaboliques, fournissant des informations qui ne sont pas possibles avec des composés non marqués.

Propriétés

Formule moléculaire |

C17H27Cl2N |

|---|---|

Poids moléculaire |

322.3 g/mol |

Nom IUPAC |

1-[1-(2-chlorophenyl)cyclobutyl]-3-methyl-N,N-bis(trideuteriomethyl)butan-1-amine;hydrochloride |

InChI |

InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-7-11-17)14-8-5-6-9-15(14)18;/h5-6,8-9,13,16H,7,10-12H2,1-4H3;1H/i3D3,4D3; |

Clé InChI |

AOQSMDJNCAAYER-SKCUOGQWSA-N |

SMILES isomérique |

[2H]C([2H])([2H])N(C(CC(C)C)C1(CCC1)C2=CC=CC=C2Cl)C([2H])([2H])[2H].Cl |

SMILES canonique |

CC(C)CC(C1(CCC1)C2=CC=CC=C2Cl)N(C)C.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)

![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)

![(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B12413532.png)